molecular formula C11H12F3NO B15311895 1-(3-(Trifluoromethoxy)phenyl)cyclobutan-1-amine

1-(3-(Trifluoromethoxy)phenyl)cyclobutan-1-amine

Cat. No.: B15311895
M. Wt: 231.21 g/mol
InChI Key: GCZSEOOJWAUTGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

1-(3-(Trifluoromethoxy)phenyl)cyclobutan-1-amine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The trifluoromethoxy and amine groups can participate in substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

Scientific Research Applications

1-(3-(Trifluoromethoxy)phenyl)cyclobutan-1-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-(Trifluoromethoxy)phenyl)cyclobutan-1-amine involves its interaction with molecular targets and pathways within biological systems. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, allowing it to interact effectively with specific enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

1-(3-(Trifluoromethoxy)phenyl)cyclobutan-1-amine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C11H12F3NO

Molecular Weight

231.21 g/mol

IUPAC Name

1-[3-(trifluoromethoxy)phenyl]cyclobutan-1-amine

InChI

InChI=1S/C11H12F3NO/c12-11(13,14)16-9-4-1-3-8(7-9)10(15)5-2-6-10/h1,3-4,7H,2,5-6,15H2

InChI Key

GCZSEOOJWAUTGV-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=CC(=CC=C2)OC(F)(F)F)N

Origin of Product

United States

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